n-Ethyl-n-(propan-2-yl)sulfamoyl chloride

Description

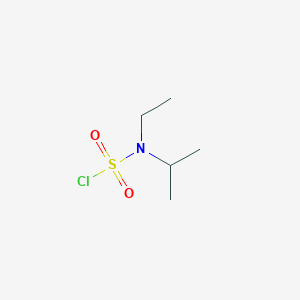

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-propan-2-ylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO2S/c1-4-7(5(2)3)10(6,8)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKUITRZNQRMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627887-42-7 | |

| Record name | N-ethyl-N-(propan-2-yl)sulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethyl N Propan 2 Yl Sulfamoyl Chloride

Established and Novel Synthetic Routes to N,N-Disubstituted Sulfamoyl Chlorides

The construction of the sulfamoyl chloride moiety can be achieved through several strategic pathways. These routes generally involve the formation of a sulfur-nitrogen bond and the subsequent introduction or retention of the sulfur-chlorine bond.

Direct Chlorosulfonylation of Substituted Amines

The most direct and widely utilized method for synthesizing N,N-disubstituted sulfamoyl chlorides is the reaction of a corresponding secondary amine with a suitable chlorosulfonating agent. For the synthesis of n-Ethyl-n-(propan-2-yl)sulfamoyl chloride, this involves the direct treatment of N-ethylpropan-2-amine with an agent like sulfuryl chloride (SO₂Cl₂).

This reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, often at reduced temperatures to manage the exothermic nature of the reaction. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.

Reaction Scheme: (CH₃CH₂)NH(CH(CH₃)₂) + SO₂Cl₂ → (CH₃CH₂)N(SO₂Cl)(CH(CH₃)₂) + HCl

A palladium-catalyzed, three-component synthesis of sulfonamides has been developed that proceeds via the in situ generation of sulfamoyl chlorides from secondary amines and sulfuric chloride. rsc.org This methodology highlights the utility of sulfuric chloride as a linchpin for forming the crucial S-N bond, reversing the electronic properties of the amine and enabling subsequent coupling reactions. rsc.org

Transformation of Related Sulfur-Containing Precursors

Alternative strategies avoid the direct use of highly reactive chlorosulfonating agents by starting with more complex sulfur-containing molecules and transforming them into the desired sulfamoyl chloride.

Synthesizing sulfamoyl chlorides from pre-existing sulfamides or sulfonamides is a less common but viable route that relies on the cleavage of an S-N or S-O bond and subsequent chlorination. This can be achieved using specific activating agents. For instance, a symmetrical N,N,N',N'-tetra-substituted sulfamide (B24259) could potentially be cleaved and chlorinated, although this approach is not typical for unsymmetrical targets like this compound. A more plausible strategy involves the activation of a parent sulfonamide. While many methods focus on the conversion of sulfonyl chlorides to sulfonamides, certain reagents can facilitate the reverse transformation, though this often requires harsh conditions. organic-chemistry.org

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly versatile and reactive reagent used for introducing the sulfamoyl group. tandfonline.comarxada.com Its utility stems from having two highly electrophilic sites: the isocyanate carbon and the sulfonyl sulfur. arxada.com Compounds with active hydrogen atoms, such as amines and alcohols, typically react first at the highly reactive isocyanate group. orgsyn.org

While direct reaction of a secondary amine with CSI can lead to complex product mixtures, CSI is an excellent precursor for generating sulfamoyl chloride itself. Gentle hydrolysis of CSI, for instance with a stoichiometric amount of formic acid, efficiently produces unsubstituted sulfamoyl chloride (H₂NSO₂Cl), which can then be used in subsequent reactions. chemicalbook.comtcichemicals.comresearchgate.net This method is particularly useful for preparing the parent sulfamoyl chloride under mild conditions. tcichemicals.com

Table 1: Comparison of General Synthetic Routes to N,N-Disubstituted Sulfamoyl Chlorides

| Synthetic Route | Precursor(s) | Key Reagent(s) | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Chlorosulfonylation | Secondary Amine (e.g., N-ethylpropan-2-amine) | Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, low temperature, base | Direct, high atom economy | Exothermic, uses corrosive reagents |

| From Sulfamides/Sulfonamides | Sulfamide or Sulfonamide | Activating/Chlorinating Agent | Often harsh conditions | Alternative precursor source | Indirect, may lack selectivity |

| From CSI Derivatives | Chlorosulfonyl Isocyanate (CSI) | Formic Acid or Water | Mild, inert atmosphere | Versatile reagent, mild generation of H₂NSO₂Cl | CSI is highly reactive and moisture-sensitive |

Regioselective and Stereoselective Synthesis of this compound and Analogues

For the synthesis of this compound, the issue of regioselectivity is primarily addressed by the choice of the starting secondary amine, N-ethylpropan-2-amine. Since the amine possesses only one reactive N-H bond, the chlorosulfonylation reaction can only occur at that site, making the synthesis inherently regioselective.

However, the synthesis of more complex analogues, particularly those containing multiple potential nucleophilic sites, requires careful control to achieve the desired regioselectivity. For example, in a molecule containing both a secondary amine and a primary amine, or two different secondary amines, the chlorosulfonylation agent must be directed to the intended nitrogen atom. This can be achieved through several strategies:

Protecting Groups: Temporarily blocking the more reactive amine functionality with a protecting group allows the chlorosulfonylation to proceed at the desired site.

Steric Hindrance: A bulky chlorosulfonating agent may preferentially react with a less sterically hindered amine.

Electronic Effects: The inherent nucleophilicity of the different amine groups, influenced by the electronic nature of their substituents, can dictate the site of reaction.

Recent developments have explored photocatalyst-free methods for the regioselective sulfamoyl-oximation of alkenes, which involves the activation of sulfamoyl chlorides. acs.org While this is a downstream reaction, it underscores the ongoing research into controlling selectivity in the broader chemistry of sulfamoyl compounds.

Stereoselectivity is generally not a consideration for this compound itself, as the molecule is achiral. For analogues containing chiral centers, the synthetic route must be designed to preserve or create the desired stereochemistry, typically by using chiral starting materials or employing stereoselective reagents and catalysts.

Reaction Conditions Optimization for Enhanced Yield, Purity, and Scalability

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound, as well as ensuring the process is safe and scalable.

Key parameters for optimization include:

Temperature: The direct chlorosulfonylation of amines is highly exothermic. Maintaining low temperatures (e.g., -10°C to 0°C) is crucial to prevent side reactions and degradation of the product. google.com

Solvent: Aprotic, inert solvents like dichloromethane, diethyl ether, or acetonitrile (B52724) are preferred to avoid reaction with the sulfamoyl chloride product.

Stoichiometry and Addition Rate: Slow, controlled addition of the chlorosulfonating agent to the amine solution is necessary to manage the reaction exotherm and prevent the formation of impurities.

Purification: The workup procedure is critical for isolating a pure product. A common method involves partitioning the reaction mixture between a dilute aqueous alkali solution and an organic solvent. google.com The sulfamoyl chloride, being sensitive to hydrolysis, requires careful handling during aqueous extractions, which should be performed quickly and at low temperatures.

For large-scale industrial production, scalability and safety are primary concerns. Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides. rsc.org Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is critical for managing highly exothermic reactions. nih.govrsc.org This enhanced control leads to improved safety by minimizing the risk of thermal runaway, and often results in higher yields, better purity, and significantly increased space-time yield. rsc.org

Table 2: Illustrative Optimization of a Generic Direct Chlorosulfonylation Reaction

| Entry | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 25 | Dichloromethane | 2 | 65 | 80 |

| 2 | 0 | Dichloromethane | 2 | 85 | 92 |

| 3 | -10 | Dichloromethane | 4 | 90 | 95 |

| 4 | 0 | Acetonitrile | 2 | 88 | 94 |

| 5 | 0 | Diethyl Ether | 4 | 82 | 90 |

Solvent Effects on Reaction Efficiency and Product Purity

The choice of solvent is critical in the synthesis of sulfamoyl chlorides as it can significantly influence reaction rates, side-product formation, and the ease of product isolation. The reaction between a secondary amine and sulfuryl chloride is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. Therefore, the ideal solvent must be inert to the highly reactive sulfuryl chloride and all reaction intermediates.

Aprotic solvents are standard for this synthesis. rsc.org Solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (B95107) (THF) are frequently employed. nih.govcbijournal.comnih.gov Research findings indicate that the solvent's polarity and its ability to dissolve reactants and byproducts play a crucial role.

Detailed Research Findings:

In syntheses involving sulfonyl chlorides, the solvent's primary roles are to provide a medium for the reaction and to manage the solubility of the amine hydrochloride salt that forms when a base (like triethylamine) is used to scavenge the generated HCl. nih.gov

Dichloromethane (CH2Cl2): As a non-polar aprotic solvent, CH2Cl2 is an excellent choice as it is inert to sulfuryl chloride and effectively dissolves the amine and the target sulfamoyl chloride. However, the triethylamine hydrochloride byproduct has limited solubility, which can sometimes complicate stirring and work-up, but also facilitates its removal by filtration. nih.govnih.gov

Tetrahydrofuran (THF): While also an aprotic solvent, THF is more polar than CH2Cl2. It has been used in similar sulfonylation reactions. cbijournal.com A significant drawback observed in related processes is the unavoidable precipitation of ammonium (B1175870) salts, which can hinder the reaction's progress and make purification more complex. nih.gov

Acetonitrile (CH3CN): This polar aprotic solvent is sometimes considered an alternative to THF. nih.gov Its higher polarity can improve the solubility of ammonium salt byproducts compared to less polar options. However, complete dissolution is not always achieved, and its reactivity with certain intermediates under specific conditions must be considered. nih.gov

Toluene (B28343): In some industrial applications for related compounds, non-polar aromatic solvents like toluene are used. These can be advantageous for temperature control and subsequent separation processes.

The purity of the final product is directly affected by the solvent's ability to prevent side reactions. Protic solvents, such as alcohols or water, are strictly avoided as they would rapidly react with sulfuryl chloride, leading to the formation of undesired byproducts and a significant reduction in yield.

Table 1: Influence of Solvent Properties on the Synthesis of this compound

| Solvent | Type | Dielectric Constant (Approx.) | Key Considerations | Expected Impact on Purity |

|---|---|---|---|---|

| Dichloromethane | Aprotic, Non-polar | 9.1 | Inert to reactants, good solubility of product, poor solubility of HCl salt byproduct. | High |

| Tetrahydrofuran | Aprotic, Polar | 7.5 | Potential for byproduct precipitation, generally inert. | Moderate to High |

| Acetonitrile | Aprotic, Polar | 37.5 | Better solubility for salt byproducts, but potential for side reactions. | Moderate |

Catalyst Systems for Enhanced Formation and Selectivity

The direct reaction of secondary amines with sulfuryl chloride to form sulfamoyl chlorides is typically a rapid and high-yielding process that often proceeds without the need for a specific catalyst. nih.gov The primary requirement is the presence of a stoichiometric amount of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. cbijournal.com However, in certain contexts, particularly in complex syntheses or when seeking to improve chemoselectivity, catalytic systems can be employed.

Detailed Research Findings:

While dedicated catalysts are uncommon for this specific transformation, principles from related sulfonylation reactions suggest potential avenues for enhancement.

Base Catalysis (DMAP): In multi-step, one-pot syntheses where a sulfamoyl chloride is an intermediate, the reaction can be sluggish. In such cases, 4-dimethylaminopyridine (B28879) (DMAP) has been used not only as a base but also as a nucleophilic catalyst. nih.gov DMAP can react with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium salt. This intermediate then reacts more readily with the amine. For the direct synthesis of this compound, such a catalyst is likely unnecessary but could be considered if reaction rates under specific conditions (e.g., very low temperatures) are insufficient. nih.gov

Microwave-Assisted Synthesis: Modern techniques have explored the use of microwave irradiation to accelerate sulfonylation reactions, often eliminating the need for both solvents and catalysts. rsc.org Microwave energy provides rapid and uniform heating, which can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine. rsc.org This method aligns with green chemistry principles by reducing reaction times and waste.

Lewis Acid Catalysis: While not commonly reported for this reaction, Lewis acids are known catalysts for acylation reactions. A Lewis acid could theoretically coordinate to the sulfuryl chloride, increasing its electrophilicity and rendering it more susceptible to attack by the amine. However, the high reactivity of sulfuryl chloride generally makes this unnecessary, and the Lewis acid could have undesired interactions with the amine reactant.

Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., a reaction between an aqueous phase containing the amine salt and an organic phase with sulfuryl chloride), a phase-transfer catalyst could be employed. These catalysts, typically quaternary ammonium salts, facilitate the transport of the amine nucleophile into the organic phase for the reaction to occur. For the standard homogeneous synthesis of this compound, this is not a relevant approach.

The consensus in the literature is that the synthesis is most efficiently controlled by optimizing stoichiometry, temperature, and solvent choice rather than through the application of a specialized catalyst system.

Table 2: Analysis of Potential Catalytic Systems for the Formation of this compound

| Catalyst System | Type | Mechanism of Action | Applicability/Necessity |

|---|---|---|---|

| None (Base Only) | Stoichiometric Base | HCl Scavenger | Standard, generally sufficient for high yield. |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Forms a highly reactive sulfonyl-pyridinium intermediate. | Generally unnecessary, but potentially useful for sluggish reactions. |

| Microwave Irradiation | Energy Source | Rapid, uniform heating enhances reaction kinetics. | A modern, catalyst-free alternative to conventional heating. |

Mechanistic Investigations of N Ethyl N Propan 2 Yl Sulfamoyl Chloride Reactivity

Elucidation of Nucleophilic Substitution Mechanisms at the Sulfur(VI) Center

The reactivity of n-Ethyl-n-(propan-2-yl)sulfamoyl chloride, a member of the N,N-disubstituted sulfamoyl chloride family, is characterized by complex mechanistic pathways at the hexavalent sulfur center. The interplay of electronic and steric factors, as well as solvent effects, dictates whether the reaction proceeds through substitution or elimination pathways. Understanding these mechanisms is crucial for controlling reaction outcomes in synthetic applications.

Kinetics and Mechanisms of Aminolysis Reactions of N,N-Disubstituted Sulfamoyl Chlorides

The reaction of N,N-disubstituted sulfamoyl chlorides with amines (aminolysis) can proceed through several mechanistic routes, including nucleophilic substitution (SN) and elimination-addition pathways. Kinetic studies of various sulfamoyl chlorides with anilines have shown the reaction to be first order in both the chloride and the amine. rsc.org

In the aminolysis of sulfamoyl chlorides that possess at least one hydrogen atom on the nitrogen (N-monosubstituted), an elimination mechanism can compete with direct nucleophilic substitution. This pathway involves a transient N-sulfonylamine intermediate ([R-N=SO₂]). rsc.org The specific mechanism, whether a concerted E2-type or a stepwise E1cB-like pathway, is highly dependent on the solvent. rsc.org

In a less polar solvent like chloroform (B151607), an E2-type mechanism is generally proposed. rsc.org In this concerted process, the amine acts as a base to remove a proton from the sulfamoyl nitrogen, simultaneous with the departure of the chloride leaving group. dalalinstitute.comlibretexts.org

Conversely, in more polar aprotic solvents such as acetonitrile (B52724), the reaction pathway can shift towards a more E1cB-like mechanism. rsc.org This stepwise process involves the initial, often reversible, deprotonation of the sulfamoyl chloride to form a nitrogen anion (the conjugate base), which then expels the chloride ion in a subsequent, rate-determining step. wikipedia.org The increased polarity of the solvent stabilizes the anionic intermediate, favoring this pathway. For instance, the reaction of p-chlorophenylsulfamoyl chloride with aniline (B41778) experiences a 40-fold rate acceleration when the solvent is changed from chloroform to acetonitrile, suggesting stabilization of an intermediate and a shift in mechanism.

The distinction between E2 and E1cB is a subtle spectrum. An E1cB-like E2 mechanism, where the N-H bond breaking is significantly ahead of the S-Cl bond breaking in the transition state, can be indicated by activation parameters (enthalpy and entropy of activation). rsc.org

Both steric and electronic properties of the substituents on the sulfamoyl chloride and the attacking amine play a critical role in determining the reaction rate and mechanism. nih.goviupac.org

Steric Effects: The steric bulk of the N-alkyl groups (R¹ and R²) in R¹R²NSO₂Cl significantly influences the accessibility of the sulfur center to the incoming nucleophile. cdnsciencepub.com Increased steric hindrance around the sulfur atom can impede a direct SN2 attack. quora.com For N,N-disubstituted sulfamoyl chlorides like this compound, the presence of two alkyl groups creates more steric congestion compared to N-monosubstituted or N,N-dimethyl analogues. This steric hindrance can disfavor the SN2 pathway and, in solvolysis reactions, promote unimolecular pathways. cdnsciencepub.com In aminolysis, bulky substituents on either the sulfamoyl chloride or the amine nucleophile will slow down the rate of direct substitution. nih.gov

Electronic Effects: The electronic nature of the substituents also has a profound impact. Electron-withdrawing groups on the amine nucleophile decrease its basicity and nucleophilicity, leading to slower reaction rates. This is quantified by Hammett ρ values, which are typically negative for reactions with substituted anilines, indicating that electron-donating groups on the aniline accelerate the reaction. rsc.org For the aminolysis of various sulfamoyl chlorides, these ρ values have been found to range from –2.63 to –4.76. rsc.org Conversely, electron-withdrawing substituents on the phenyl ring of N-phenylsulfamoyl chlorides have only a minor effect on the reaction rate, suggesting that the N-H bond cleavage, rather than S-Cl cleavage, is the dominant feature of the transition state in elimination pathways.

The table below illustrates the vast difference in reactivity based on the substituents on the sulfamoyl chloride nitrogen, highlighting the interplay of these factors.

| Sulfamoyl Chloride | Amine | Solvent | Relative Rate | Proposed Mechanism |

| PhNHSO₂Cl | p-Anisidine | Chloroform | ~1,000,000 | Elimination (E2) |

| (PhCH₂)₂NSO₂Cl | p-Anisidine | Chloroform | 1 | Substitution (SN2) |

This table is based on findings that show a ~10⁶-fold rate difference between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl, underscoring a mechanistic shift from elimination to substitution due to the absence of an N-H proton. rsc.org

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between concerted and stepwise pathways. princeton.edu In the context of sulfamoyl chloride aminolysis, substituting the N-H proton with deuterium (B1214612) (N-D) can significantly alter the reaction rate if the N-H bond is broken in the rate-determining step. libretexts.org

A significant primary kinetic isotope effect (kH/kD > 1) is observed when the N-H bond cleavage is part of the rate-determining step, which is characteristic of the E2 mechanism. For example, the reaction of N-phenylsulfamoyl chloride with p-anisidine-ND₂ provides strong evidence for an elimination pathway. The resulting product, N-phenyl-N'-p-anisylsulfamide, was found to be fully deuterated on both nitrogen atoms. This indicates that the initial amine acts as a base, abstracting the deuterium from another amine molecule before the final product is formed, a process consistent with the formation of a transient N-sulfonylamine intermediate.

In contrast, a small or non-existent KIE (kH/kD ≈ 1) would suggest that N-H bond cleavage is not involved in the rate-limiting step. princeton.edu For a stepwise E1cB mechanism where the initial deprotonation is rapid and reversible, the KIE might be small or even inverse (kH/kD < 1), depending on the specifics of the potential energy surface. The observation of significant isotope effects has been crucial in supporting the operation of elimination mechanisms in the aminolysis of N-monosubstituted sulfamoyl chlorides. rsc.org

Solvolytic Mechanisms: Hydrolysis and Alcoholysis Studies of Sulfamoyl Chlorides

Solvolysis, the reaction with a solvent that also acts as the nucleophile, is a key reaction of sulfamoyl chlorides. In aqueous (hydrolysis) or alcoholic (alcoholysis) media, these compounds yield the corresponding sulfonic acids or esters. The mechanism of these reactions can range between unimolecular (SN1) and bimolecular (SN2) pathways. nih.gov

The distinction between SN1 and SN2 mechanisms in the solvolysis of sulfamoyl chlorides depends heavily on the substitution pattern at the nitrogen atom and the nature of the solvent. cdnsciencepub.comnih.gov

The SN2 mechanism is a single, concerted step where the solvent molecule attacks the sulfur atom at the same time as the chloride ion departs. youtube.com This pathway is favored for less sterically hindered sulfamoyl chlorides. cdnsciencepub.com The reaction kinetics are second-order (first-order in both substrate and nucleophile). youtube.com Many solvolyses of arenesulfonyl and primary alkanesulfonyl chlorides proceed via a concerted SN2 mechanism. nih.gov

The SN1 mechanism is a two-step process. The first, rate-determining step involves the slow, unimolecular ionization of the sulfamoyl chloride to form a sulfonyl cation intermediate (R₂N-SO₂⁺) and a chloride ion. masterorganicchemistry.commasterorganicchemistry.com This is followed by a rapid attack of the solvent (e.g., water) on the cation. masterorganicchemistry.com This pathway is favored for substrates that can form a stabilized carbocation, or in this case, a sulfonyl cation, and is promoted by polar, ionizing solvents. libretexts.org Steric hindrance that blocks the backside attack required for an SN2 reaction can also favor an SN1 pathway. cdnsciencepub.com

For N,N-disubstituted sulfamoyl chlorides, the mechanism can shift from SN2 to SN1 as the steric bulk of the alkyl groups increases. For example, while the hydrolysis of many sulfonyl chlorides follows an SN2 mechanism, studies on dimethylsulfamoyl chloride suggest it hydrolyzes via an SN1 mechanism. This shift is attributed to the effective steric hindrance to nucleophilic attack at the sulfur center caused by the two methyl groups. cdnsciencepub.com Diethylsulfamoyl chloride hydrolyzes eight times faster than the dimethyl analogue, and this rate enhancement, along with a significant secondary deuterium isotope effect of about 2, points towards an SN1 mechanism with neighboring hydrogen participation. cdnsciencepub.comresearchgate.net

Kinetic data, including activation parameters and solvent isotope effects (kH₂O/kD₂O), are used to distinguish these pathways. A kinetic solvent isotope effect of around 1.3 for dimethylsulfamoyl chloride hydrolysis was considered normal for an SN1 mechanism. cdnsciencepub.com

The table below summarizes key characteristics used to differentiate SN1 and SN2 pathways in sulfamoyl chloride solvolysis.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Unimolecular (First-order in substrate) masterorganicchemistry.com | Bimolecular (First-order in substrate and nucleophile) youtube.com |

| Rate-Determining Step | Formation of sulfonyl cation intermediate masterorganicchemistry.com | Concerted attack of nucleophile and departure of leaving group youtube.com |

| Intermediate | Yes (Sulfonyl cation) masterorganicchemistry.com | No (Transition state only) youtube.com |

| Substrate Structure | Favored by bulky N-alkyl groups (e.g., diethyl-, methylethyl-) cdnsciencepub.com | Favored by less sterically hindered substrates |

| Solvent Effect | Favored by polar, ionizing solvents libretexts.org | Less sensitive to solvent ionizing power, sensitive to nucleophilicity nih.gov |

| Solvent Isotope Effect (kH₂O/kD₂O) | Typically low to moderate (e.g., ~1.3) cdnsciencepub.com | Can be higher, indicating covalent involvement of water in the transition state beilstein-journals.org |

Kinetic Solvent Isotope Effects and Solvent Reorganization Contributions

Kinetic solvent isotope effects (KSIEs) are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between unimolecular (SN1) and bimolecular (SN2) pathways. The KSIE is determined by comparing the rate of a reaction in a standard solvent (e.g., methanol, CH₃OH) to the rate in its deuterated counterpart (e.g., methanol-d, CH₃OD).

For solvolysis reactions of sulfonyl chlorides, the magnitude of the KSIE can provide insight into the degree of solvent involvement in the rate-determining step. A KSIE value close to 1 is indicative of an SN1 mechanism, where the solvent is not directly involved in the initial ionization step. koreascience.kr Conversely, a KSIE value significantly greater than 1, often in the range of 1.5 to 2.5, suggests an SN2 mechanism where the solvent acts as a nucleophile or a general base catalyst in the transition state. koreascience.kr

Table 1: Representative Kinetic Solvent Isotope Effects for Solvolysis of Related Compounds

| Compound | Solvent System | KSIE (kH/kD) | Proposed Mechanism |

| 4-(acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH / CH₃OD | 1.75 | SN2 with general-base catalysis koreascience.kr |

| Phenyl Chloroformate | Not Specified | 2.4 | Bimolecular (SN2) koreascience.kr |

| Chlorodiphenylethane | Not Specified | 1.1 | Unimolecular (SN1) koreascience.kr |

Radical Reaction Pathways Involving this compound

Beyond nucleophilic substitution pathways, sulfamoyl chlorides can participate in radical reactions, offering alternative strategies for the formation of sulfonamides.

Silyl (B83357) Radical-Mediated Activation and Halogen Atom Abstraction

While single electron reduction of sulfamoyl chlorides is challenging, they can be readily activated through chlorine atom abstraction by a silyl radical. nih.gov This process is comparable in rate to the activation of sulfonyl chlorides. nih.gov The generation of a sulfamoyl radical via this pathway opens up avenues for subsequent carbon-sulfur bond formation. Tris(trimethylsilyl)silane is often employed as the silyl radical precursor in these transformations. nih.gov This method of activation is particularly valuable as it proceeds under mild conditions, often facilitated by a photocatalyst like Eosin Y. nih.gov

Hydrosulfamoylation Reactions of Unsaturated Substrates

The sulfamoyl radicals generated from silyl radical-mediated activation can readily undergo addition to unsaturated substrates, such as alkenes, in a process known as hydrosulfamoylation. nih.gov This single-step reaction provides direct access to aliphatic sulfonamides from inexpensive starting materials. nih.gov This late-stage functionalization technique has been successfully applied to synthesize complex molecules, demonstrating its utility in medicinal chemistry. nih.gov The reaction typically involves the sulfamoyl chloride, an olefin, a silyl radical precursor, and a photocatalyst. nih.gov

Other Electrophilic Activation and Reactivity Profiling Modes

In addition to the aforementioned pathways, this compound can be activated by other electrophilic means. The sulfur atom in the sulfamoyl chloride is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity can be modulated by the nature of the nucleophile, the solvent, and the presence of catalysts.

The reactivity profile of this compound is influenced by the electronic and steric properties of the ethyl and isopropyl substituents on the nitrogen atom. These alkyl groups can influence the stability of intermediates and transition states in both nucleophilic and radical pathways. Further studies employing computational modeling and detailed kinetic analysis would be beneficial to fully delineate the reactivity profile of this compound under various conditions.

Computational and Theoretical Studies of N Ethyl N Propan 2 Yl Sulfamoyl Chloride

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are employed to delineate the fundamental structural and electronic characteristics of n-Ethyl-n-(propan-2-yl)sulfamoyl chloride. These computational analyses provide a detailed picture of the molecule's preferred three-dimensional arrangement, the distribution of electrons within its bonds, and its inherent reactivity patterns.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the sulfur-nitrogen (S-N) bond. This rotation gives rise to different spatial arrangements of the ethyl and isopropyl groups relative to the sulfonyl group, known as conformers or rotamers. Theoretical calculations can identify the various stable conformers and determine their relative energies. This analysis helps to identify the global minimum energy conformation—the most populated and stable structure under given conditions—which governs the molecule's bulk properties and reactivity. Studies on similar N-substituted sulfonamides have shown that the geometry around the sulfur and nitrogen atoms can deviate from ideal tetrahedral and trigonal planar arrangements, respectively, influencing the molecule's stability and interactions. researchgate.netresearchgate.netuantwerpen.be

A representative data table from a geometry optimization of a sulfonamide derivative might include the following parameters. Note: Specific values for this compound require a dedicated computational study and are not available in published literature.

Illustrative Table of Optimized Geometrical Parameters

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-Cl Bond Length | ~2.08 Å |

| O-S-O Bond Angle | ~120° |

| Cl-S-N Bond Angle | ~105° |

Understanding the distribution of electrons is key to predicting chemical behavior. researchgate.net Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive picture of localized bonds, lone pairs, and atomic charges. For this compound, NBO analysis would quantify the partial charges on each atom, revealing the highly electrophilic nature of the sulfur atom and the electronegative character of the oxygen, nitrogen, and chlorine atoms. It also analyzes donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different but complementary perspective by analyzing the topology of the electron density. researchgate.netmdpi.com QTAIM defines atoms and bonds based on features of the electron density function (ρ(r)). By locating bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds (e.g., covalent vs. ionic) based on the values of the electron density and its Laplacian at these points. researchgate.net This analysis would provide a rigorous definition of the bonding interactions within the sulfamoyl chloride moiety.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).

The LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability; a larger gap implies lower reactivity. mdpi.com For this compound, the LUMO is expected to be localized primarily on the sulfonyl group, specifically involving the S-Cl antibonding orbital, making the sulfur atom the primary site for nucleophilic attack. The HOMO would likely be located on orbitals involving the nitrogen atom's lone pair and adjacent bonds.

From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity. researchgate.net

Illustrative Table of Quantum Chemical Parameters

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. libretexts.orgchemrxiv.org It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. schrodinger.com

Red regions indicate negative electrostatic potential, characteristic of electron-rich areas that are susceptible to electrophilic attack. For this molecule, these would be concentrated around the electronegative oxygen atoms. researchgate.net

Green regions represent neutral or weakly polarized areas.

The MEP map is an invaluable tool for qualitatively predicting how this compound will interact with other reagents, particularly nucleophiles and electrophiles. researchgate.net

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into reaction feasibility and kinetics that can be difficult to obtain experimentally.

The most characteristic reaction of sulfamoyl chlorides is nucleophilic substitution at the sulfur atom, where the chloride ion acts as a leaving group. acs.org Theoretical studies can model the entire reaction coordinate for the substitution process, for example, with an amine or alcohol nucleophile.

This involves locating the geometry of the transition state (TS)—the highest energy point along the reaction path—and calculating the activation energy (the energy difference between the reactants and the transition state). The reaction energy profile plots the energy of the system as it progresses from reactants to products.

For nucleophilic substitution at a tetracoordinate sulfur atom, two primary mechanisms are often considered: mdpi.comnih.gov

Concerted SN2-like mechanism: The nucleophile attacks and the leaving group departs in a single, synchronous step, passing through a single transition state. mdpi.com

Stepwise addition-elimination mechanism: The nucleophile adds to the sulfur atom to form a pentacoordinate, hypervalent intermediate (a sulfurane), which then eliminates the leaving group in a second step. This pathway involves an intermediate and two transition states. nih.gov

Computational studies on related sulfonyl and sulfinyl chlorides have shown that the preferred mechanism can depend on the nucleophile, the leaving group, and the substituents. mdpi.comnih.govresearchgate.net By calculating the energy profiles for both pathways for this compound, one could predict the operative mechanism. While less common, potential side reactions like elimination could also be modeled to assess their likelihood under various conditions.

Computational Modeling of Radical Pathways and Intermediate Stability

Computational modeling is a important tool for investigating the radical pathways involving this compound. Density Functional Theory (DFT) and ab initio methods are commonly employed to map the potential energy surfaces of reactions, identify transition states, and determine the stability of radical intermediates.

One plausible radical pathway for sulfamoyl chlorides, such as this compound, is initiated by the homolytic cleavage of the S-Cl bond. This can be induced by light or heat, leading to the formation of a sulfamoyl radical and a chlorine radical. Computational studies on similar sulfamoyl chlorides have shown that this initiation step is crucial for subsequent reactions, such as the addition to unsaturated bonds.

The stability of the resulting n-ethyl-n-(propan-2-yl)sulfamoyl radical is a key factor in its reactivity. Computational calculations of bond dissociation energies (BDEs) can quantify the energy required to break the S-Cl bond and provide an indication of the radical's stability. Lower BDE values suggest a greater propensity for radical formation.

Once formed, the sulfamoyl radical can participate in various propagation steps. For instance, it can add to an alkene to form a carbon-centered radical. The regioselectivity and stereoselectivity of this addition can be predicted by calculating the activation barriers for the different possible addition pathways. The more stable the resulting carbon-centered radical intermediate, the lower the activation energy and the more favored the pathway.

The stability of these radical intermediates is influenced by both steric and electronic factors. The bulky isopropyl and ethyl groups on the nitrogen atom of this compound can sterically hinder certain reaction pathways. Electronically, the sulfamoyl group can influence the electron density distribution in the radical intermediate, thereby affecting its stability.

Termination steps in these radical reactions can involve the combination of two radicals or a disproportionation reaction. Computational modeling can help to elucidate the likelihood of these different termination pathways by comparing their reaction energetics.

A hypothetical reaction scheme for the radical-initiated addition of this compound to an alkene is presented below, along with a table of computationally predictable parameters that are crucial for understanding the reaction mechanism.

Hypothetical Radical Reaction Pathway:

Initiation: this compound → n-Ethyl-n-(propan-2-yl)sulfamoyl radical + Cl•

Propagation: n-Ethyl-n-(propan-2-yl)sulfamoyl radical + R-CH=CH₂ → n-Ethyl-n-(propan-2-yl)sulfamoyl-CH₂-C•H-R n-Ethyl-n-(propan-2-yl)sulfamoyl-CH₂-C•H-R + this compound → n-Ethyl-n-(propan-2-yl)sulfamoyl-CH₂-CHCl-R + n-Ethyl-n-(propan-2-yl)sulfamoyl radical

Termination: 2 n-Ethyl-n-(propan-2-yl)sulfamoyl radical → Dimer n-Ethyl-n-(propan-2-yl)sulfamoyl radical + Cl• → this compound

Table 1: Key Parameters in the Computational Modeling of Radical Pathways

| Parameter | Description | Typical Computational Method | Significance |

| Bond Dissociation Energy (BDE) of S-Cl bond | The energy required to homolytically cleave the sulfur-chlorine bond. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)) | Indicates the ease of formation of the initial sulfamoyl radical. |

| Activation Energy (Ea) of Propagation Steps | The energy barrier that must be overcome for the sulfamoyl radical to add to an alkene. | Transition state calculations using methods like QST2/QST3 or Berny optimization. | Determines the rate of the propagation steps and the overall reaction rate. |

| Relative Stability of Radical Intermediates | The energy difference between isomeric radical intermediates. | Calculation of the total electronic energy of the optimized geometries of the intermediates. | Predicts the regioselectivity of the radical addition. |

| Reaction Enthalpy (ΔH) | The overall change in enthalpy during the reaction. | Calculated from the total energies of reactants and products. | Indicates whether the reaction is exothermic or endothermic. |

Solvation Models and Environmental Effects on Theoretical Predictions (e.g., Polarizable Continuum Model)

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. wikipedia.org Computational models that account for solvent effects are therefore essential for accurate theoretical predictions. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. wikipedia.orgresearchgate.net

In the PCM framework, the solute molecule is placed in a cavity within the dielectric continuum that represents the solvent. wikipedia.org The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. wikipedia.org This interaction is incorporated into the quantum mechanical calculations, allowing for the study of solvent effects on molecular properties such as geometry, electronic structure, and reactivity. wikipedia.org

For this compound, the use of PCM can provide insights into several aspects:

Conformational Preferences: The relative energies of different conformers of the molecule can change in solvents of different polarities. PCM calculations can predict the most stable conformation in a given solvent.

Reaction Energetics: The activation energies and reaction enthalpies of reactions involving this compound can be significantly altered by the solvent. PCM can be used to model these effects and provide more realistic predictions of reaction rates and equilibria.

Spectroscopic Properties: Solvent can influence spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. PCM can be employed to calculate these properties in solution, allowing for a more direct comparison with experimental data.

The choice of the dielectric constant (ε) in the PCM calculation is crucial and depends on the solvent being modeled. For example, a high dielectric constant would be used for a polar solvent like water, while a low dielectric constant would be appropriate for a nonpolar solvent like hexane.

Table 2: Influence of Solvent on Theoretical Predictions for this compound using PCM

| Property | Effect of Increasing Solvent Polarity (ε) | Rationale |

| Dipole Moment | Increases | The reaction field from the polarized solvent enhances the solute's dipole moment. |

| S-Cl Bond Length | May increase | In polar solvents, charge separation is stabilized, potentially weakening and elongating the polar S-Cl bond. |

| Energy of Charged Intermediates | Stabilized | Polar solvents are effective at stabilizing charged species, lowering their energy. |

| Activation Energy of Ionic Reactions | Can be lowered | If the transition state is more polar than the reactants, it will be preferentially stabilized by a polar solvent, thus lowering the activation barrier. |

Vibrational Frequencies and Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts)

Theoretical calculations of vibrational frequencies and spectroscopic parameters, such as NMR chemical shifts, are invaluable for the characterization of this compound and for the interpretation of its experimental spectra. researchgate.netrsc.org

Vibrational Frequencies:

The vibrational frequencies of this compound can be calculated using quantum chemical methods, most commonly DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). nih.goviosrjournals.org These calculations provide a set of harmonic vibrational frequencies that correspond to the normal modes of vibration of the molecule.

The calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the theoretical models. iosrjournals.org Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. iosrjournals.org

The calculated vibrational spectrum can be used to:

Assign experimental infrared (IR) and Raman bands: By comparing the calculated and experimental spectra, each observed band can be assigned to a specific vibrational mode of the molecule.

Confirm the molecular structure: A good agreement between the calculated and experimental spectra provides strong evidence for the predicted molecular structure.

Study conformational isomers: Different conformers of the molecule will have distinct vibrational spectra, which can be predicted computationally.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| ν(C-H) | 2900-3000 | Stretching vibrations of the C-H bonds in the ethyl and isopropyl groups. |

| νas(SO₂) | ~1350 | Asymmetric stretching vibration of the SO₂ group. |

| νs(SO₂) | ~1150 | Symmetric stretching vibration of the SO₂ group. |

| ν(S-N) | ~900 | Stretching vibration of the sulfur-nitrogen bond. |

| ν(C-N) | 1000-1200 | Stretching vibrations of the carbon-nitrogen bonds. |

| ν(S-Cl) | ~600 | Stretching vibration of the sulfur-chlorine bond. |

| δ(CH₃), δ(CH₂) | 1300-1500 | Bending vibrations of the methyl and methylene (B1212753) groups. |

NMR Chemical Shifts:

The NMR chemical shifts of this compound can also be calculated using ab initio and DFT methods. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculations provide the isotropic shielding constants (σ) for each nucleus, which are then converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Calculated NMR chemical shifts are highly sensitive to the molecular geometry and the computational method used. researchgate.net Therefore, it is crucial to use an accurately optimized geometry and a reliable level of theory. Including solvent effects, for example through the PCM method, can also improve the accuracy of the predicted chemical shifts.

The calculated NMR chemical shifts can be used to:

Assign experimental NMR signals: The predicted chemical shifts can help in the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Distinguish between isomers: Different isomers of a molecule will have different predicted NMR spectra.

Investigate electronic structure: The chemical shift of a nucleus is related to its local electronic environment, so calculated shifts can provide insights into the electronic structure of the molecule.

Table 4: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Hypothetical Calculated ¹³C Chemical Shift (ppm) | Attached Protons | Hypothetical Calculated ¹H Chemical Shift (ppm) |

| -CH₂- (ethyl) | ~45 | -CH₂- | ~3.4 (quartet) |

| -CH₃ (ethyl) | ~15 | -CH₃ | ~1.2 (triplet) |

| -CH- (isopropyl) | ~55 | -CH- | ~4.0 (septet) |

| -CH₃ (isopropyl) | ~20 | -CH₃ | ~1.3 (doublet) |

Advanced Analytical Research Methodologies for N Ethyl N Propan 2 Yl Sulfamoyl Chloride

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of n-Ethyl-n-(propan-2-yl)sulfamoyl chloride, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. researchgate.netnih.gov For this compound (C₅H₁₂ClNO₂S), the exact mass can be calculated and compared to the experimentally determined value with a very low margin of error. This technique is invaluable for confirming the identity of the synthesized compound and distinguishing it from other potential byproducts with the same nominal mass. The analysis of isotopic patterns, particularly for chlorine (³⁵Cl and ³⁷Cl), further corroborates the elemental composition.

While standard ionization techniques like Electrospray Ionization (ESI) are commonly used, advanced methods can offer advantages for specific analyses. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including peptides derivatized with sulfonyl groups. nih.gov Although more commonly applied to larger molecules, its principles can be adapted for the study of smaller, reactive molecules like sulfamoyl chlorides, potentially minimizing fragmentation during the ionization process and providing a clear molecular ion peak. This can be particularly useful for confirming the molecular weight of the intact compound.

| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |

| [M+H]⁺ | C₅H₁₃ClNO₂S⁺ | 186.0350 | Presence of ³⁷Cl isotope peak at M+2 |

| [M+Na]⁺ | C₅H₁₂ClNNaO₂S⁺ | 208.0169 | Presence of ³⁷Cl isotope peak at M+2 |

| [M-Cl+O]⁻ | C₅H₁₂NO₃S⁻ | 166.0543 | - |

| [M-SO₂Cl]⁺ | C₅H₁₂N⁺ | 86.0964 | - |

This is an interactive data table. Users can sort and filter the data as needed.

Chromatographic Analysis for Purity and Quantitative Determination

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and degradation products, allowing for precise purity assessment and quantitative analysis.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. However, sulfamoyl chlorides can be prone to degradation at elevated temperatures. For robust analysis, derivatization is often a necessary step. This involves converting the sulfamoyl chloride into a more stable, less reactive derivative, such as a sulfonamide, prior to injection. core.ac.uk

Methodology and Findings: A typical GC-MS analysis would involve the reaction of the sample containing this compound with a secondary amine, such as diethylamine, to form the stable N,N-diethyl-N'-ethyl-N'-(propan-2-yl)sulfonamide. This derivative can then be analyzed. core.ac.uk

The GC is equipped with a capillary column, often with a non-polar stationary phase like those used for general chloride analysis. rsc.orgnih.gov The mass spectrometer serves as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Electron impact (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be compared against spectral libraries for identification. core.ac.uk

| Parameter | Condition | Purpose |

|---|---|---|

| Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) | Separation of analytes based on volatility and polarity. rsc.org |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. rsc.org |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the sample. rsc.org |

| Oven Program | Initial 50°C (1 min), ramp 25°C/min to 300°C, hold 3 min | Controls analyte elution and separation. rsc.org |

| Detector | Quadrupole Mass Spectrometer | Analyte identification and quantification. rsc.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | Generates characteristic and reproducible fragment ions. core.ac.uk |

High-Performance Liquid Chromatography (HPLC) is particularly suited for analyzing thermally sensitive or non-volatile compounds, making it a valuable tool for mixtures containing sulfamoyl chlorides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.netresearchgate.net

Methodology and Findings: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. For sulfamoyl chlorides, which are reactive, direct analysis can be challenging due to potential hydrolysis with aqueous mobile phases. Therefore, similar to GC, a derivatization strategy is often employed. researchgate.net Alternatively, non-aqueous RP-HPLC or normal-phase chromatography can be explored.

A developed HPLC method for a complex mixture would be validated for linearity, accuracy, and precision. researchgate.net A Diode Array Detector (DAD) or UV detector is commonly used, as the sulfamoyl group or its derivatives often possess a suitable chromophore. google.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 bonded silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Water gradient | Elutes compounds based on their polarity. google.comsielc.com |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times. |

| Detector | UV/DAD at a specific wavelength (e.g., 220 nm) | Detects and quantifies UV-absorbing analytes. google.com |

| Injection Volume | 10 µL | Introduces a precise amount of sample. |

X-ray Diffraction Studies of Crystalline Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While this compound itself may not be readily crystallizable, its stable crystalline derivatives, particularly sulfonamides, are excellent candidates for such studies. The structural data obtained provides invaluable insight into bond lengths, bond angles, and intermolecular interactions, which govern the physical properties and reactivity of the parent compound. nih.govnih.gov

Methodology and Findings: Single-crystal X-ray diffraction (SCXRD) is the primary technique used. A suitable crystal of a sulfonamide derivative is grown and mounted in a diffractometer. The crystal is then irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern of angles and intensities is meticulously recorded. wikipedia.org This data is then used to compute a three-dimensional electron density map, from which the atomic positions can be determined. wikipedia.org

Studies on analogous sulfonamide structures reveal key structural features. nih.gov The geometry around the sulfur atom is typically tetrahedral. The S-N and S-O bond lengths and the torsional angles within the molecule provide information on electronic effects and steric hindrance. Furthermore, analysis of the crystal packing reveals non-covalent interactions, such as hydrogen bonds, which are crucial in understanding the solid-state behavior of these materials. nih.govkcl.ac.uk

Advanced Techniques for In-situ Kinetic and Mechanistic Monitoring

Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization and safety. Advanced in-situ monitoring techniques allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching. spectroscopyonline.com

Methodology and Findings: Modern process analytical technology (PAT) often employs spectroscopic methods coupled with reaction vessels, including continuous flow reactors. beilstein-journals.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to monitor reactions in real-time. researchgate.netresearchgate.net By tracking the change in intensity of specific resonance signals over time, the concentration of each species can be determined, yielding precise kinetic data. Stopped-flow NMR is a technique where reactants are rapidly mixed and the reaction is monitored inside the NMR probe, allowing for the study of fast reactions. beilstein-journals.org

In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) probes can be inserted directly into a reaction mixture. IR spectroscopy is particularly useful for monitoring functional groups. spectroscopyonline.com For reactions involving sulfamoyl chlorides, one could monitor the disappearance of the S-Cl stretching vibration and the appearance of bands corresponding to the product. acdlabs.com

These techniques provide a continuous stream of data, generating detailed reaction profiles. This information is critical for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions such as temperature, pressure, and catalyst loading. researchgate.net

Applications of N Ethyl N Propan 2 Yl Sulfamoyl Chloride in Complex Organic Synthesis

Directed Synthesis of N-Ethyl-N-(propan-2-yl)sulfonamide Derivatives

The primary application of n-Ethyl-n-(propan-2-yl)sulfamoyl chloride is in the synthesis of the corresponding N-ethyl-N-(propan-2-yl)sulfonamide derivatives. This transformation is fundamental to its utility, providing a reliable method for introducing the sterically hindered sulfamoyl group into a variety of molecular frameworks.

The reaction of this compound with primary or secondary amines is a classic nucleophilic addition-elimination process that yields N-substituted sulfonamides. chemguide.co.uk This amidation reaction is a robust and versatile method for forming a stable nitrogen-sulfur bond. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, followed by the elimination of hydrogen chloride (HCl). chemguide.co.uk The released HCl is usually neutralized by adding a base, such as triethylamine (B128534) or pyridine, or by using an excess of the amine substrate itself.

The choice of amine substrate can range from simple alkylamines to complex heterocyclic structures, allowing for the generation of a diverse library of sulfonamide derivatives. This flexibility is crucial in fields like medicinal chemistry, where the sulfonamide moiety is a key functional group in many therapeutic agents.

Table 1: Examples of Amidation Reactions with Amine Substrates

| Amine Substrate | Base | Product |

| Dimethylamine | Triethylamine | N-Ethyl-N',N'-dimethyl-N-(propan-2-yl)sulfuric diamide |

| Piperidine | Pyridine | 1-{[Ethyl(propan-2-yl)amino]sulfonyl}piperidine |

| Aniline (B41778) | Excess Aniline | N-Ethyl-N-(propan-2-yl)-N'-phenylsulfamide |

| 2-Aminobenzothiazole | DMF | N-(Benzo[d]thiazol-2-yl)-N-ethyl-N-(propan-2-yl)sulfamide |

This table is illustrative and based on general reactivity principles of sulfamoyl chlorides with amines. researchgate.net

In multi-step syntheses, the introduction of this specific sulfamoyl moiety can be a key step in building a scaffold that will be further elaborated. mdpi.com For example, the sulfonamide nitrogen can be alkylated or acylated, or other parts of the molecule can be modified while the robust sulfonamide group remains intact. This stability allows it to be carried through numerous synthetic steps, making it a reliable component in the design of complex synthetic routes.

Employment as a Reagent for Sulfonate Ester Formation

While sulfonyl chlorides (R-SO₂Cl) are commonly used to form sulfonate esters by reacting with alcohols, the use of sulfamoyl chlorides (R₂N-SO₂Cl) for this purpose is less prevalent. The reaction of a sulfamoyl chloride with an alcohol (R'-OH) would yield a sulfamate (B1201201) ester (R₂N-SO₂-OR'), not a sulfonate ester. While theoretically possible, the literature does not extensively report the use of this compound as a standard reagent for the formation of sulfamate esters, as its primary utility lies in the amidation reactions described above.

Strategic Utility in Sulfonyl Transfer Chemistry and Sulfonylative Reactions

The core reactivity of this compound is the transfer of the N-ethyl-N-(propan-2-yl)sulfonyl group ([ (CH_3CH_2)( (CH_3)_2CH)NSO_2- ]) to a nucleophile. This classifies it as a sulfonyl transfer reagent. In this context, its strategic utility lies in reactions where this specific sulfonyl moiety is required to impart particular steric or electronic properties to the target molecule. The bulky isopropyl group can influence the stereochemical outcome of subsequent reactions or provide a sterically hindered environment around the sulfonamide bond, which can enhance the metabolic stability of drug candidates.

Design and Implementation in Cascade and Multicomponent Reactions for Building Molecular Complexity

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govresearchgate.net While the direct participation of this compound as a key component in well-established, named multicomponent or cascade reactions is not widely documented, its derivatives can be designed to participate in such processes. For instance, a molecule containing an N-ethyl-N-(propan-2-yl)sulfonamide group could be designed with other functional groups that allow it to undergo a subsequent intramolecular cascade reaction, where the sulfonamide group plays a role in directing the cyclization or influencing the stereochemistry of the newly formed rings.

Future Research Directions and Emerging Paradigms in Sulfamoyl Chloride Chemistry

Development of Sustainable and Green Chemistry Approaches for n-Ethyl-n-(propan-2-yl)sulfamoyl Chloride Synthesis

The synthesis of sulfamoyl chlorides and their subsequent conversion to sulfonamides, the most common application, has traditionally relied on reagents and solvents that pose environmental concerns. mdpi.com Modern research is increasingly focused on developing sustainable and green alternatives. A primary strategy involves replacing hazardous solvents with environmentally benign options. Water has emerged as a promising medium for sulfonamide synthesis, allowing for the omission of organic bases and simplifying product isolation to mere filtration after acidification. mdpi.comrsc.orgresearchgate.net This approach not only minimizes waste but also enhances safety and reduces costs. mdpi.com

Another key area of green chemistry is the development of one-pot syntheses that generate the sulfonyl chloride in situ from more benign starting materials like thiols. researchgate.net These methods often employ safer, solid oxidants, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which efficiently converts thiols to sulfonyl chlorides that can then react immediately with an amine in the same vessel. researchgate.netrsc.org Such protocols avoid the isolation of the often unstable or hazardous sulfonyl chloride intermediate.

Below is a table summarizing various green chemistry approaches applicable to the synthesis of sulfonamides from sulfamoyl chloride precursors.

| Approach | Key Features | Advantages | Relevant Precursors |

| Aqueous Synthesis | Uses water as the primary solvent; omits organic bases. rsc.orgresearchgate.net | Reduces volatile organic compound (VOC) use; simplifies workup; cost-effective. mdpi.com | Amines, Arylsulfonyl chlorides |

| In-Situ Generation from Thiols | Oxidative chlorination of thiols to form sulfonyl chlorides in the same pot. researchgate.net | Avoids isolation of hazardous intermediates; improves process safety. | Thiols, Amines |

| Alternative Solvents | Use of ethanol, glycerol, or Deep Eutectic Solvents (DESs). researchgate.net | Employs renewable or biodegradable solvents; can improve yields. | Thiols, Amines |

| Alternative Catalysts/Reagents | Use of NaDCC·2H₂O as an oxidant. researchgate.net | Utilizes a stable, solid, and safer oxidizing agent. | Thiols |

These methodologies represent a significant shift towards more sustainable chemical manufacturing, directly impacting the lifecycle of compounds like this compound.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations Utilizing the Sulfamoyl Chloride Moiety

Beyond their traditional role as precursors to sulfonamides, sulfamoyl chlorides are being explored for novel reactivity patterns. One emerging area is the generation and application of sulfamoyl radicals. acs.org Recent strategies have demonstrated the in situ generation of these radicals, enabling the modular synthesis of complex sulfonamides under mild conditions. acs.org This radical-based approach circumvents traditional two-component reactions, offering new pathways for creating diverse molecular architectures and facilitating the late-stage modification of complex molecules like pharmaceuticals. acs.org

Sulfonyl chlorides, the parent class of compounds, are recognized as powerful sources of sulfonyl, sulfenyl, and aryl groups in reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn This reactivity is being extended to sulfamoyl chlorides, opening avenues for unprecedented transformations such as novel annulation reactions, chlorosulfonylation, and other radical-mediated processes. magtech.com.cn These new patterns of reactivity expand the synthetic utility of the sulfamoyl chloride moiety far beyond simple amidation.

Advanced Computational Design for Predictive Synthesis and Reaction Optimization of Sulfamoyl Chloride Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of sulfamoyl chlorides and related compounds. nih.govdntb.gov.uanih.gov DFT calculations allow researchers to investigate reaction mechanisms at a molecular level, elucidating transition states and intermediates that are often difficult to observe experimentally. dntb.gov.uanih.gov For instance, computational studies have been used to determine whether a reaction proceeds through a concerted Sₙ2 mechanism or a stepwise addition-elimination pathway. dntb.gov.ua

This mechanistic insight is crucial for predictive synthesis. By modeling how different substituents, solvents, and catalysts influence the activation energy of a reaction, chemists can predict the optimal conditions for a desired transformation. nih.govhmc.edu DFT analysis has been applied to study the role of catalysts like calcium bistriflimide in activating the sulfur-halogen bond, revealing how the catalyst interacts with the substrate to lower the reaction barrier. nih.govhmc.eduresearchgate.net Such computational models can guide the rational design of new catalysts and reaction protocols, accelerating the optimization process and reducing the need for extensive empirical screening.

Integration with Automated Synthesis and High-Throughput Experimentation for Expedited Discovery

The demand for rapid synthesis and screening of new chemical entities in fields like drug discovery has driven the integration of automated synthesis and high-throughput experimentation (HTE) in sulfamoyl chloride chemistry. Flow chemistry, in particular, offers significant advantages for the synthesis of sulfonyl chlorides and their derivatives. rsc.orgacs.org Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, which is critical for managing the often highly exothermic nature of sulfonyl chloride synthesis. rsc.orgnih.gov This enhanced control improves safety, increases yield, and allows for safer and easier scalability compared to traditional batch processes. acs.orgmdpi.com

HTE platforms, often utilizing 96-well plates, can be coupled with automated flow systems to rapidly screen a large array of substrates, catalysts, and reaction conditions. nih.gov This allows for the swift identification of optimal synthetic routes and the generation of large libraries of compounds, such as sulfonamides, for biological screening. sci-hub.se The combination of automated synthesis and HTE significantly accelerates the discovery and development timeline for new molecules derived from sulfamoyl chlorides. nih.gov

The table below outlines the benefits of these integrated technologies.

| Technology | Application in Sulfamoyl Chloride Chemistry | Key Advantages |

| Flow Chemistry | Synthesis of sulfonyl chlorides and sulfonamides. rsc.orgacs.org | Improved safety and heat transfer; precise control over reaction conditions; enhanced scalability. mdpi.comresearchgate.net |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions; library synthesis. nih.govsci-hub.se | Accelerated optimization; efficient exploration of chemical space; reduced material consumption. |

| Automated Platforms | Integration of synthesis, purification, and analysis. | Increased efficiency and reproducibility; reduced manual labor; faster discovery cycles. |

Mechanistic Studies of Analogous Sulfamoyl Fluorides and Related SuFEx Chemistry

The development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has introduced sulfamoyl fluorides as a highly valuable class of reagents, often compared and contrasted with their chloride analogues. researchgate.netuga.edu SuFEx is a "click chemistry" paradigm that relies on the unique reactivity of the S(VI)-F bond. researchgate.netnih.gov Mechanistic studies reveal that sulfamoyl fluorides are significantly more robust and stable than the corresponding chlorides. nih.govenamine.netresearchgate.net They are resistant to hydrolysis and thermolysis and are inert to a wide range of nucleophiles under normal conditions, yet their reactivity can be "switched on" using specific catalysts or conditions. nih.gov

This stability-reactivity balance is a key advantage over sulfamoyl chlorides, which can be overly reactive and sensitive to moisture. researchgate.netnih.gov The S-F bond is stronger than the S-Cl bond, contributing to the higher stability of the fluoride compounds. nih.gov However, under SuFEx conditions, often mediated by Lewis acids or bases, the S-F bond can be selectively activated to react with nucleophiles like amines and phenols. nih.govnih.gov DFT studies have provided deep mechanistic insights, showing how catalysts like Ca(NTf₂)₂ activate the sulfonyl fluoride and how bases can facilitate the reaction by activating the incoming nucleophile. nih.govhmc.edu This understanding of the SuFEx mechanism allows for the rational design of highly selective and efficient bioconjugation and material synthesis strategies that would be challenging to achieve with more reactive sulfamoyl chlorides. chemrxiv.orgchemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.